Transparency Notice: Critical Gap in Published Quantitative Data for R-5-MAPBT
A rigorous search of primary literature and patents reveals a critical gap: no peer-reviewed study has published explicit, quantitative binding affinity (IC50, EC50, Ki) or functional activity data for the specific enantiomer (2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride. The most relevant and high-quality quantitative data exists for a closely related structural analog, the primary amine 5-APBT (the des-methyl analog). For reference, 5-APBT inhibits human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters with IC50 values of 1263 nM, 2101 nM, and 1748 nM, respectively, in HEK293 cells [1]. In rat brain synaptosomes, 5-APBT is significantly more potent, with IC50 values of 46.5 nM (rSERT), 430.9 nM (rDAT), and 295.2 nM (rNET) [1]. The patent for R-5-MAPBT (WO2022010937A1) makes qualitative claims about its differentiated effects relative to the S-enantiomer and the racemate, but provides no underlying numerical data to support these claims [2]. Currently, R-5-MAPBT's procurement value is predicated on its enantiomeric purity and its structural class, rather than on proven, numerically differentiated performance.
| Evidence Dimension | Transporter Inhibition Potency (Analog vs. Target) |
|---|---|
| Target Compound Data | No published quantitative data |
| Comparator Or Baseline | 5-APBT (des-methyl analog): hSERT IC50=1263 nM, hDAT IC50=2101 nM, hNET IC50=1748 nM (HEK293 cells) |
| Quantified Difference | Not calculable |
| Conditions | Uptake inhibition in human transporter-transfected HEK293 cells and rat brain synaptosomes [1]. |
Why This Matters
This highlights a significant evidence gap; the decision to procure R-5-MAPBT over the well-characterized 5-APBT for research must be based on the specific value of the methyl substitution and enantiomeric purity for a given project, not on proven quantitative advantage.
- [1] Rudin D, McCorvy JD, Glatfelter GC, et al. (2022) (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Neuropsychopharmacology 47(4):914–923. doi: 10.1038/s41386-021-01221-0. View Source
- [2] WO2022010937A1 - Advantageous benzothiophene compositions for mental disorders or enhancement. Matthew Baggott, Tactogen Inc. Published 13 January 2022. View Source
